molecular formula C29H33Cl4KN4O6S2 B15138730 potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

Cat. No.: B15138730
M. Wt: 778.6 g/mol
InChI Key: OAJONOOBEYWRIH-UHFFFAOYSA-M
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Description

The compound potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate is a benzimidazole-based potassium salt featuring dichloro substituents, ethyl groups, and sulfonate moieties. Its structure comprises two benzimidazole rings linked by a conjugated prop-2-enylidene bridge, with sulfonate groups enhancing hydrophilicity and potassium counterions improving solubility.

Properties

Molecular Formula

C29H33Cl4KN4O6S2

Molecular Weight

778.6 g/mol

IUPAC Name

potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H34Cl4N4O6S2.K/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1

InChI Key

OAJONOOBEYWRIH-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[K+]

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate typically involves multi-step organic reactions The process may start with the preparation of the benzimidazole core, followed by chlorination and sulfonation steps

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings may be susceptible to oxidation under certain conditions.

    Reduction: The benzimidazole rings can be reduced to form different derivatives.

    Substitution: The chlorinated aromatic systems can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of benzimidazole rings suggests it could interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as dyes or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate likely involves interactions with specific molecular targets. The benzimidazole rings may bind to enzymes or receptors, modulating their activity. The sulfonate groups could enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide Potassium Salt

Key Differences :

  • Core Structure : The target compound contains benzimidazole cores, whereas the analogous compound from is based on a benzene ring with sulfonyl and cyanamide substituents .
  • Substituents : Dichloro and ethyl groups dominate the target compound, while ’s compound features methyl, phenylsulfonyl, and cyanamide groups.
  • Functional Groups : The target includes sulfonate and benzimidazolium ions, contrasting with sulfonyl and cyanamide functionalities in .
  • Molecular Weight : The target compound’s molecular weight is inferred to be higher due to its complex benzimidazole framework.

Table 1: Structural Comparison

Feature Target Compound Compound (C₁₆H₁₄ClKN₂O₄S₃)
Core Structure Benzimidazole derivatives Benzene ring with sulfonyl/cyanamide
Key Substituents Dichloro, ethyl, sulfonate Chloro, methyl, phenylsulfonyl, cyanamide
Counterion Potassium Potassium
Molecular Weight ~800–900 g/mol (estimated) 469.0 g/mol (calculated)

Surfactant Properties and CMC Comparisons

In contrast, benzalkonium chloride (BAC-C12), a quaternary ammonium surfactant, exhibits a CMC of 3.7–8.3 mM when measured via spectrofluorometry and tensiometry . While BAC-C12 and the target compound differ in core structure, both rely on ionic groups for micelle formation.

Table 2: Surfactant Property Comparison

Compound CMC (mM) Method of Determination
BAC-C12 () 3.7–8.3 Spectrofluorometry, Tensiometry
Target Compound Not reported

Computational Similarity Assessment

Compound similarity can be evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . For example:

  • Structural Similarity : The target compound shares functional motifs (sulfonate, benzimidazole) with ’s compound but differs in core scaffold and substituent complexity.
  • Activity Prediction : Following the "similar property principle," the target’s dichloro groups may confer biological activity distinct from simpler benzene-based analogs .

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